![molecular formula C18H24N2O3 B5035511 N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(2-methoxy-5-methylphenyl)ethanediamide](/img/structure/B5035511.png)

N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(2-methoxy-5-methylphenyl)ethanediamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

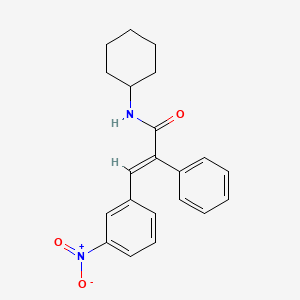

Research on compounds similar to "N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(2-methoxy-5-methylphenyl)ethanediamide" often focuses on their synthesis, crystal structure, and potential applications due to their unique chemical structures and properties. These studies contribute to our understanding of cyclohexene derivatives and their interactions, providing insights into their potential uses in various fields.

Synthesis Analysis

The synthesis of related compounds typically involves multi-step reactions, including Michael-Aldol condensation, Cope rearrangement, and Claisen-type rearrangement reactions. For example, the synthesis of ethyl 4-methoxy-4a-methyl-4aH-benzocycloheptene-5-carboxylate, a similar compound, is achieved through a Cope rearrangement of divinyl-cyclopropane, followed by dichlorodicyanobenzoquinone usage and O-methylation of the resulting enolate anion (Bradbury, Gilchrist, & Rees, 1982).

Molecular Structure Analysis

Crystal structure analysis of related compounds reveals various conformations, such as chair conformation for the cyclohexene ring and envelope conformations for other cyclic components. Intramolecular hydrogen bonds and C-H⋯O interactions influence the molecular stability and conformation (Hernández-Ortega et al., 2001).

Chemical Reactions and Properties

Compounds within this chemical family undergo various reactions, including skeletal rearrangement at elevated temperatures, cycloaddition reactions, and acid-catalyzed methyl group migration. These reactions demonstrate the reactivity and potential for transformation of these compounds, enabling the synthesis of diverse derivatives (Bradbury, Gilchrist, & Rees, 1982).

Physical Properties Analysis

Physical properties, such as crystal system, cell parameters, and transparency in the visible region, are characterized using techniques like X-ray diffraction, UV-visible, and thermal analysis. These studies provide valuable information on the stability, solubility, and suitability of these compounds for various applications (Shruthi et al., 2019).

Chemical Properties Analysis

Chemical properties, including reactivity under different conditions and interaction with other molecules, are crucial for understanding the behavior of these compounds. For instance, the use of 2-(methoxycarbonyl)ethyl as a removable N-protecting group in syntheses highlights the versatility and functionalizability of these molecules (Ha et al., 2015).

Mecanismo De Acción

Target of Action

The compound, also known as “Cambridge id 6852546” or “AB00121315-01”, primarily targets the vesicular monoamine transporter type 2 (VMAT2) . VMAT2 is a protein that transports neurotransmitters such as dopamine, norepinephrine, serotonin, and histamine into synaptic vesicles for storage until needed for release during neurotransmission .

Mode of Action

The compound acts as an inhibitor of VMAT2, reducing dopamine storage and release . By inhibiting VMAT2, the compound diminishes dopamine release, which in turn curtails the overstimulation of supersensitive D2 dopamine receptors in the motor striatum .

Biochemical Pathways

The inhibition of VMAT2 affects the dopamine neurotransmission pathway. By reducing the storage and release of dopamine, the compound trims dopamine release in the motor striatum . This results in stronger “stop” signals and weaker “go” signals, leading to robust therapeutic effects in reducing the abnormal involuntary hyperkinetic movements of conditions like tardive dyskinesia .

Pharmacokinetics

Pharmacokinetics is the study of how the body handles administered drugs . It involves understanding how the plasma concentration of a drug changes with time when the dose and interval between doses are changed, or when infusions of a drug are used

Result of Action

The primary result of the compound’s action is the reduction of abnormal involuntary hyperkinetic movements, such as those seen in tardive dyskinesia . By inhibiting VMAT2 and reducing dopamine release, the compound helps to balance the “stop” and “go” signals in the motor striatum, leading to a decrease in these involuntary movements .

Propiedades

IUPAC Name |

N-[2-(cyclohexen-1-yl)ethyl]-N'-(2-methoxy-5-methylphenyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2O3/c1-13-8-9-16(23-2)15(12-13)20-18(22)17(21)19-11-10-14-6-4-3-5-7-14/h6,8-9,12H,3-5,7,10-11H2,1-2H3,(H,19,21)(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHQOZMGHAJPRGH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)NC(=O)C(=O)NCCC2=CCCCC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{4-[(4-bromobenzoyl)amino]phenyl}-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B5035447.png)

![3-[1-(4-methoxy-3-methylbenzyl)-2-piperidinyl]pyridine](/img/structure/B5035458.png)

![N-(diphenylmethyl)-4-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]butanamide](/img/structure/B5035463.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5035472.png)

![N-[(3-methylphenyl)(phenyl)methyl]urea](/img/structure/B5035476.png)

![3-methyl-N-[2-(4-phenyl-1-piperazinyl)ethyl]benzamide hydrochloride](/img/structure/B5035481.png)

![ethyl N-(3-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}propanoyl)-N-methylglycinate](/img/structure/B5035488.png)

![N-{[(4-sec-butylphenyl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B5035525.png)